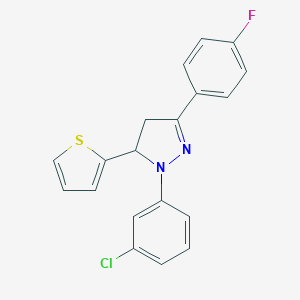
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(2-thienyl)-1H-pyrazole: A structurally similar compound with a different substitution pattern on the pyrazole ring.
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(2-thienyl)-4,5-dihydro-1H-imidazole: Another heterocyclic compound with an imidazole ring instead of a pyrazole ring.
Uniqueness
1-(3-chlorophenyl)-3-(4-fluorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is unique due to its specific combination of functional groups and the resulting chemical properties
Propiedades
Fórmula molecular |
C19H14ClFN2S |
|---|---|
Peso molecular |
356.8g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-5-(4-fluorophenyl)-3-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H14ClFN2S/c20-14-3-1-4-16(11-14)23-18(19-5-2-10-24-19)12-17(22-23)13-6-8-15(21)9-7-13/h1-11,18H,12H2 |
Clave InChI |
VPWCKRYQNMPPNX-UHFFFAOYSA-N |
SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl)C4=CC=CS4 |
SMILES canónico |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC(=CC=C3)Cl)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[4-(dimethylamino)benzylidene]-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetohydrazide](/img/structure/B387170.png)
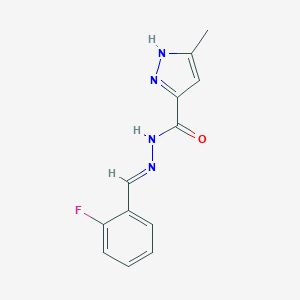
![3-(4-nitrophenyl)-1,1',1',2',4-pentaphenyl-4,5-dihydrospiro[1H-1,2,4-triazole-5,3'-isoindoline]](/img/structure/B387174.png)
![N'-[4-(diethylamino)benzylidene]-2-{3-nitro-1H-1,2,4-triazol-1-yl}acetohydrazide](/img/structure/B387177.png)
![N-(4-bromobenzylidene)-N-{2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B387180.png)
![4-Chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]-6-iodophenol](/img/structure/B387183.png)
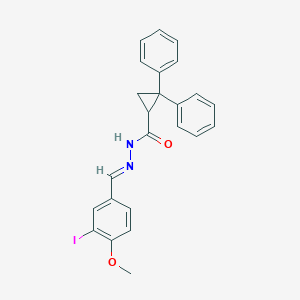
![2-(2,4-dichlorophenoxy)-N'-[3-nitro-4-(1-pyrrolidinyl)benzylidene]acetohydrazide](/img/structure/B387186.png)
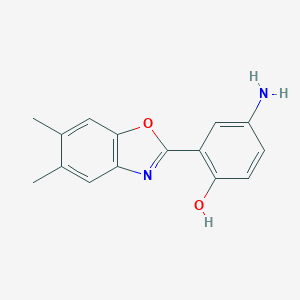
![N'-[5-nitro-2-(1-pyrrolidinyl)benzylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B387190.png)
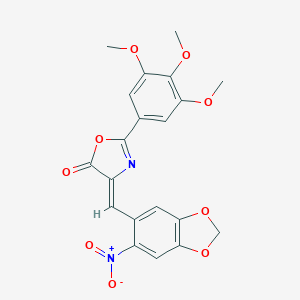
![2-{2-[Hydroxy(diphenyl)acetyl]carbohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B387193.png)
![N-(1-adamantyl)-3-{[(4-bromo-2-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B387195.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-({4-nitro-2-thienyl}methylene)acetohydrazide](/img/structure/B387196.png)
